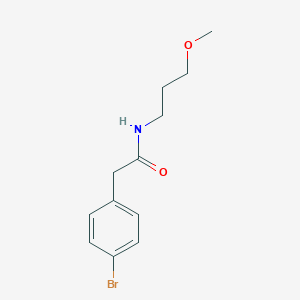![molecular formula C15H22N2O2S B215762 Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate, also known as MICA, is a chemical compound that has been studied extensively for its potential use in scientific research. MICA is a member of the thiolactone family of compounds, which are known to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. This compound has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function in animal models. This compound has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-defined chemical structure, which makes it easy to study using a variety of analytical techniques. However, this compound also has some limitations. It can be difficult to work with due to its low solubility in water and other common solvents. It also has a relatively short half-life in the body, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate. One area of interest is the development of more effective synthesis methods for this compound and related compounds. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in the body. Overall, the study of this compound and related compounds has the potential to lead to new treatments for a variety of diseases and conditions.
Métodos De Síntesis
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate can be synthesized through a multi-step process that involves the reaction of 4-aminophenylacetic acid with isopentylamine and carbon disulfide. The resulting intermediate is then reacted with methyl iodide to yield the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C15H22N2O2S |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
methyl 2-[4-(3-methylbutylcarbamothioylamino)phenyl]acetate |
InChI |
InChI=1S/C15H22N2O2S/c1-11(2)8-9-16-15(20)17-13-6-4-12(5-7-13)10-14(18)19-3/h4-7,11H,8-10H2,1-3H3,(H2,16,17,20) |
Clave InChI |
AHHZNFBVFNVTLJ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
SMILES canónico |
CC(C)CCNC(=S)NC1=CC=C(C=C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B215688.png)


![2-[(2-Methylpentanoyl)amino]benzamide](/img/structure/B215692.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)





